molecular formula C5H9ClN2O B2926670 Ethyl 2-cyanoacetimidate hydrochloride CAS No. 55244-11-6

Ethyl 2-cyanoacetimidate hydrochloride

Cat. No. B2926670
CAS RN: 55244-11-6
M. Wt: 148.59
InChI Key: UMXADXYSYVKRJV-UHFFFAOYSA-N
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Description

Ethyl 2-cyanoacetimidate hydrochloride is a chemical compound used in organic chemistry as an intermediate in the synthesis of other compounds. It has a molecular formula of C5H9ClN2O and a molecular weight of 148.59 g/mol .


Synthesis Analysis

The synthesis of Ethyl 2-cyanoacetimidate hydrochloride can be carried out in several ways. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of Ethyl 2-cyanoacetimidate hydrochloride can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more .


Chemical Reactions Analysis

Cyanoacetohydrazides, which are similar to Ethyl 2-cyanoacetimidate hydrochloride, can act as both an N- and C-nucleophile. Upon treatment with various reactants, attack can take place at five possible sites . The reaction mechanism includes formation of ethyl 2-benzoylmethylene-3-cyano-4-oxo-4-hydrazinobutanoate from cyanoacetohydrazide and ethyl benzoylpyruvate, which then undergoes intramolecular ring closure by attack of NH2 group on nitrile group to give intermediate .


Physical And Chemical Properties Analysis

Ethyl 2-cyanoacetimidate hydrochloride appears as a white solid . It is soluble in water and common organic solvents . The compound has a melting point of 104 °C .

Scientific Research Applications

  • Peptide Synthesis and Racemization Suppression Ethyl 2-hydroximino-2-cyanoacetate, a derivative of Ethyl 2-cyanoacetimidate hydrochloride, has been utilized in peptide synthesis. It's effective in suppressing racemization, a critical aspect in peptide synthesis, ensuring the retention of chirality in the peptides being synthesized (Itoh, 1973).

  • Synthesis of Pyrazines Ethyl ethoxycarbonylacetimidate hydrochloride, another derivative, plays a role in the synthesis of pyrazines, which are important in various chemical reactions. This compound transforms into ethyl 2-amidino-2-aminoacetate dihydrochloride, leading to the creation of ethyl 3-aminopyrazine-2-carboxylates (Keir, Maclennan, & Wood, 1978).

  • Protein Research Ethyl chloroacetimidate, a related compound, has been proposed as a bifunctional protein reagent. It exhibits selective reactivity towards thiols and amines, making it a valuable tool in protein chemistry and for studying protein structures (Olomucki & Diopoh, 1972).

  • Beckmann Fission Reaction Ethyl acetimidate hydrochloride is involved in the Beckmann fission reaction of dimeric 2-aminocyclohexanone oxime, leading to the formation of specific organic compounds like 2-(4-cyanobutyl)-4,5,6,7-tetrahydrobenzimidazole (Sato, Imamura, & Kitano, 1984).

  • Synthesis of Novel Pyrrole Derivatives Ethyl 2-chloroacetoacetate, a related compound, is used in creating a variety of pyrrole derivatives, which have significant applications in chemical synthesis and pharmaceutical research (Dawadi & Lugtenburg, 2011).

  • Antiviral and Antibacterial Agents Synthesis Ethyl 2-cyanoacetate is a key component in synthesizing compounds with anti-hepatitis C viral, anti-SARS, and anti-HIV-1 integrase activities. This highlights its importance in the development of new antiviral and antibacterial agents (Rong et al., 2012).

  • Synthesis of Heterocyclic Compounds with Antibacterial Properties Ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate is used in producing various heterocyclic compounds, which have shown promising antibacterial properties (Azab, Youssef, & El-Bordany, 2013).

Safety And Hazards

Ethyl 2-cyanoacetimidate hydrochloride may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-cyanoethanimidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-2-8-5(7)3-4-6;/h7H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXADXYSYVKRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyanoacetimidate hydrochloride

Citations

For This Compound
10
Citations
JA Settepani, JB Stokes - The Journal of Organic Chemistry, 1968 - ACS Publications
… 4 Finally, phenylhydrazine and phene-thylhydrazine were recently reported to react with ethyl 2-cyanoacetimidate hydrochloride to form cor-responding 1-substituted 3, 5-…
Number of citations: 18 pubs.acs.org
R León, C de Los Ríos, J Marco-Contelles… - European journal of …, 2008 - Elsevier
… Following the method described in Section 4.3, the reaction of ethyl 2-cyanoacetimidate hydrochloride (27) (437.4 mg, 2.93 mmol) and ammonium acetate (733.5 mg, 9.51 mmol), in …
Number of citations: 47 www.sciencedirect.com
KM Dawood, NM Elwan, AA Farahat… - Journal of …, 2010 - researchgate.net
… Ethyl 2-cyanoacetimidate hydrochloride was converted into 1H-benzimidazole-2-acetonitrile 3 by fusion with 1,2-phenylenediamine (Scheme 3) [17]. Compound 3 was prepared by …
Number of citations: 39 www.researchgate.net
YA Ammar, SY Abbas, SA Fouad, MA Salem… - Journal of the Iranian …, 2019 - Springer
… Also, ethyl 2-cyanoacetimidate hydrochloride was converted into 1H-benzimidazole-2-acetonitrile by fusion with 1,2-phenylenediamine [10]. The second method entails ring …
Number of citations: 5 link.springer.com
GM Fischer, MK Klein, E Daltrozzo, A Zumbusch - 2011 - Wiley Online Library
… The benzoxazole and the naphthoxazole derivatives 2i and 2j were synthesized bytreating the 2-aminophenols with ethyl 2-cyanoacetimidate hydrochloride11 in dichloromethane. …
VA Verma, B Halu, AR Saundane… - Polycyclic Aromatic …, 2022 - Taylor & Francis
New strategy for the synthesis of 2-(2,3,6,9-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)acetonitrile through a molecular linking with pyridopyrimidine, pyrazolopyridine, and …
Number of citations: 2 www.tandfonline.com
CN Stindt, S Crespi, R Toyoda, MF Hilbers, J Kemmink… - Chem, 2023 - cell.com
… A 100 mL round-bottom flask, equipped with a magnetic stirring bar and a reflux condenser, was charged with ethyl 2-cyanoacetimidate hydrochloride (S5) (743 mg, 5 mmol) and 2-…
Number of citations: 2 www.cell.com
KR HUFFMAN, FC SCHAEFER… - The Journal of Organic …, 1962 - ACS Publications
… One example of a second mode of pyridine formation was observed in the reaction of s-triazine with ethyl 2-cyanoacetimidate hydrochloride. Although closely relatedimidate …
Number of citations: 27 pubs.acs.org
JS Wixey - 2012 - orca.cardiff.ac.uk
This thesis discusses the synthesis, characterisation, and reactivity studies of a range of new chiral calcium complexes supported by various polydentate N-donor ligands and their …
Number of citations: 3 orca.cardiff.ac.uk
AM Zonouz, D Moghani - Synthetic Communications, 2011 - Taylor & Francis
… I have been prepared by reacting 2-arylmethylene-3-oxo-butanoic acid ethyl esters (II) with 3,3-diaminoacrylonitrile (III), obtained in situ from ethyl 2-cyanoacetimidate hydrochloride (IV)…
Number of citations: 21 www.tandfonline.com

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